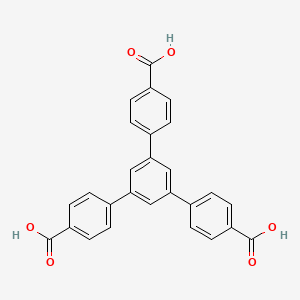

1,3,5-Tris(4-carboxyphenyl)benzene

Vue d'ensemble

Description

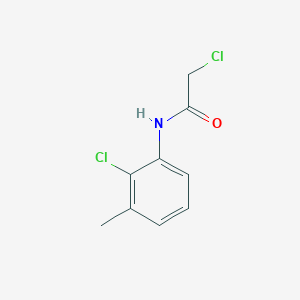

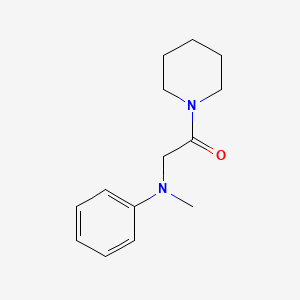

1,3,5-Tris(4-carboxyphenyl)benzene, also known as benzene-1,3,5-triyl-tris(benzoic acid), is a star-shaped, two-dimensional molecule. It is a tritopic ligand, meaning it has three binding sites, which makes it particularly useful in the formation of metal-organic frameworks (MOFs). This compound is notable for its applications in gas storage, gas separation, and catalysis .

Applications De Recherche Scientifique

1,3,5-Tris(4-carboxyphenyl)benzene has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of H3BTB is DNA . It has been found to bind to DNA through a process known as groove binding . This interaction with DNA has drawn significant interest due to its potential anticancer properties .

Mode of Action

H3BTB interacts with DNA by binding to the grooves of the DNA helix . This binding is significant and results in the unwinding of the DNA helix . The binding process involves both electrostatic and non-electrostatic contributions, which contribute to the free energy of the binding .

Pharmacokinetics

Its solubility in tetrahydrofuran suggests that it may be well-absorbed and distributed in the body

Result of Action

The binding of H3BTB to DNA has shown promising results in terms of its anticancer potential . It has been investigated as a potential anticancer drug against breast and cervical cancer cell lines . The cytotoxic potential of H3BTB is effectively demonstrated by computational study outcomes, which include molecular docking and molecular dynamics simulations .

Action Environment

The action, efficacy, and stability of H3BTB can be influenced by various environmental factors. For instance, its solubility in tetrahydrofuran suggests that the presence of this solvent could potentially enhance its bioavailability and efficacy. Additionally, factors such as pH and temperature could also impact its stability and activity.

Analyse Biochimique

Biochemical Properties

1,3,5-Tris(4-carboxyphenyl)benzene plays a significant role in biochemical reactions, particularly in the formation of MOFs. It acts as a tritopic bridging ligand, facilitating the functionalization of polyoxometalate-based MOFs for potential usage in gas storage, gas separation, and catalysis . The compound interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding and π-stacking interactions. These interactions are crucial for the stability and functionality of the resulting MOFs.

Cellular Effects

This compound has been studied for its effects on various types of cells and cellular processes. It has shown promising anticancer potential by binding to DNA and unwinding the DNA helix . This binding occurs through groove binding, which involves significant electrostatic and non-electrostatic contributions. The compound’s interaction with DNA can influence cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to DNA through groove binding, which unwinds the DNA helix and disrupts its normal function . This interaction is supported by molecular docking and molecular dynamics simulations, which show considerable electrostatic and non-electrostatic contributions to the binding’s free energy. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. It has been observed that this compound forms a self-assembled monolayer on various substrates, which can influence its long-term effects on cellular function . The stability of the compound is crucial for its sustained activity and effectiveness in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in the formation of MOFs involves interactions with metal ions and organic linkers, which can affect metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for optimizing the compound’s use in biochemical and biomedical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form a self-assembled monolayer on substrates can affect its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s activity and function in various biochemical contexts.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical applications.

Méthodes De Préparation

1,3,5-Tris(4-carboxyphenyl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 1,3,5-tris(4-methylphenyl)benzene with nitric acid and water in a hydrothermal reaction vessel at 170°C for 24 hours. The reaction mixture is then cooled, and the product is isolated by filtration and acidification . Industrial production methods may involve similar hydrothermal processes, optimized for larger scale production.

Analyse Des Réactions Chimiques

1,3,5-Tris(4-carboxyphenyl)benzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the carboxyl groups.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common reagents used in these reactions include nitric acid for oxidation and sodium borohydride for reduction. Major products formed from these reactions include various substituted benzoic acids and their derivatives .

Comparaison Avec Des Composés Similaires

1,3,5-Tris(4-carboxyphenyl)benzene can be compared to other similar compounds such as:

Trimesic acid (benzene-1,3,5-tricarboxylic acid): Similar in structure but with different binding properties.

Biphenyl-4,4’-dicarboxylic acid: Another aromatic compound with carboxyl groups, used in MOF synthesis.

Terephthalic acid (benzene-1,4-dicarboxylic acid): Commonly used in the production of polyesters and PET plastics.

These compounds share structural similarities but differ in their specific applications and binding properties, highlighting the unique versatility of this compound.

Propriétés

IUPAC Name |

4-[3,5-bis(4-carboxyphenyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O6/c28-25(29)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(30)31)15-24(14-22)18-5-11-21(12-6-18)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATWKVZGMWCXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443603 | |

| Record name | 5'-(4-Carboxyphenyl)[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50446-44-1 | |

| Record name | 5'-(4-Carboxyphenyl)[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(4-carboxyphenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3,5-tris(4-carboxyphenyl)benzene?

A1: The molecular formula of H3BTB is C24H18O6, and its molecular weight is 402.40 g/mol.

Q2: How does the structure of H3BTB influence its self-assembly properties?

A2: H3BTB's star-shaped structure, with a central benzene ring connected to three phenyl carboxylic acid arms, facilitates the formation of hydrogen-bonded networks. These networks can exhibit diverse morphologies, including close-packed and porous structures with hexagonal or rectangular cavities. [] [https://www.semanticscholar.org/paper/6004054f0cac6a8b6c3bcfc5b7315bc24e31a1b4]

Q3: Can you explain the concept of Z' in crystallography and its relevance to H3BTB?

A3: Z' refers to the number of crystallographically independent molecules within a unit cell. A high Z' value indicates a more complex and less symmetric crystal structure. Notably, one polymorph of H3BTB exhibits a Z' of 56, showcasing its structural complexity. [] [https://www.semanticscholar.org/paper/8dd0c9ec4088f8cba324ed29c921977c1c0b18f9]

Q4: What are the advantages of using H3BTB in the synthesis of metal-organic frameworks (MOFs)?

A4: H3BTB acts as a robust, tritopic organic linker in MOF synthesis, offering several advantages:

- High Porosity: It contributes to the formation of MOFs with large surface areas and pore volumes, suitable for gas adsorption and storage applications. [] [https://www.semanticscholar.org/paper/e4cca7a36e164156d22e857e1346ae215b440af7]

- Structural Diversity: Its versatile coordination modes with metal ions allow for the construction of MOFs with diverse topologies and functionalities. [] [https://www.semanticscholar.org/paper/30813f07b6f219b5f06a7b01a6f0190929a81cab]

- Stability: H3BTB-based MOFs often exhibit excellent thermal and chemical stability, making them suitable for demanding applications. [] [https://www.semanticscholar.org/paper/eb58003290813a2994d35ac49f9181e9b3205cfe]

Q5: How does the presence of functional groups on H3BTB influence the properties of the resulting MOFs?

A5: Functionalizing H3BTB with groups like -OMe, -OH, or -NH2 can significantly alter the MOF properties:

- Tuning Pore Size & Shape: Functional groups can modify the pore dimensions and environment, influencing guest molecule selectivity. [] [https://www.semanticscholar.org/paper/5343cc53b62c2fd9dc5138852c542c5f8781297d]

- Introducing Additional Functionalities: Amine groups can enhance CO2 capture due to their basic nature, while hydroxyl groups can promote proton conductivity. [, ] [https://www.semanticscholar.org/paper/5343cc53b62c2fd9dc5138852c542c5f8781297d], [https://www.semanticscholar.org/paper/eb58003290813a2994d35ac49f9181e9b3205cfe]

Q6: Are there any examples of H3BTB-based materials exhibiting long-lasting phosphorescence?

A6: Yes, alkaline-earth metal-based MOFs utilizing H3BTB as a linker have demonstrated remarkable long-lasting phosphorescence, with some exhibiting afterglow for seconds, originating from the ligand's triplet states. [] [https://www.semanticscholar.org/paper/2ca969188d47ffe86cd83f81679f178e8bd26862]

Q7: What catalytic applications have been explored for H3BTB-derived MOFs?

A7: H3BTB-based MOFs, particularly those containing catalytically active metal centers like indium, show promise in various organic reactions, including:

- Ugi Four-Component Reaction: InPF-50 and InPF-51, two layered indium MOFs containing H3BTB, efficiently catalyze this multicomponent reaction due to the presence of accessible Lewis acid sites and strategically located basic sites. [] [https://www.semanticscholar.org/paper/48e94ca5bb292a7deab46a5d984e4dd2d3572370]

- Strecker Reaction: The mesoporous InPF-110, featuring indium and H3BTB, exhibits remarkable catalytic activity in synthesizing α-aminonitriles via the Strecker reaction of ketones, even at low catalyst loadings and without requiring heat or solvents. [] [https://www.semanticscholar.org/paper/dd5d1f1b8bfb867f7a8ff3556d486bcafb4bfb3e]

Q8: How does the porosity of H3BTB-based MOFs contribute to their catalytic performance?

A8: The large surface area and accessible pore channels in H3BTB-based MOFs allow for efficient diffusion of reactants and products, facilitating catalytic reactions. This is especially crucial for multicomponent reactions where multiple substrates need to interact within the MOF framework. [] [https://www.semanticscholar.org/paper/dd5d1f1b8bfb867f7a8ff3556d486bcafb4bfb3e]

Q9: How is computational chemistry employed to understand H3BTB-based materials?

A9: Computational techniques play a vital role in characterizing and predicting the properties of H3BTB-based materials:

- Density Functional Theory (DFT) Calculations: DFT helps analyze electronic structures, adsorption energies, and reaction mechanisms within MOFs, providing insights into their catalytic and gas adsorption properties. [, ] [https://www.semanticscholar.org/paper/56e03c4d35784d695fc446960a8d8227e8190808], [https://www.semanticscholar.org/paper/a1207e83956cb780be81ad78f78a4cab7be7c5e3]

- Molecular Mechanics Simulations: These simulations are useful for studying self-assembly processes, predicting stable morphologies, and assessing the mechanical properties of H3BTB-based structures. [] [https://www.semanticscholar.org/paper/a94574d5700ac6f858850dddc04f8dcd58c05977]

- Molecular Docking: This technique helps predict the binding modes and affinities of guest molecules, such as drug candidates, with H3BTB-derived materials. [] [https://www.semanticscholar.org/paper/48fe6520d65ca016a579bd9110bd76ca1a737d3e]

Q10: Can you provide an example of how computational modeling has been used to understand the interactions between H3BTB and other molecules?

A10: Researchers employed a coarse-grained molecular dynamics model to elucidate the mixing and separation behavior of pentacene molecules within a supramolecular hybrid composed of H3BTB at the octanoic acid/graphite interface. This model helped explain the influence of electrical pulses on the formation and deformation of these hybrid structures. [] [https://www.semanticscholar.org/paper/efe9eb8eb3fa70ff68c7162569c89b84019d986e]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3h-Imidazo[4,5-c]pyridin-4-amine,n-ethyl-](/img/structure/B1661884.png)

![Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1661886.png)

![5-[(E)-(4-chlorophenyl)methylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B1661894.png)

![5-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B1661895.png)

![8H-Naphtho[2,3-a]phenoselenazine-8,13(14H)-dione, 7-hydroxy-](/img/structure/B1661897.png)